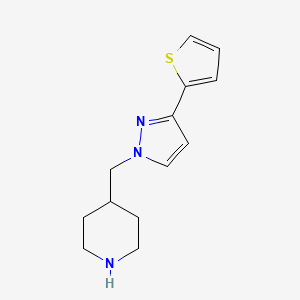

4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Aplicaciones Científicas De Investigación

Anticancer Activity

- A study by Inceler, Yılmaz, and Baytas (2013) synthesized thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cells. The compound (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone exhibited significant growth inhibitory effects on Raji and HL60 cancer cells (Inceler, Yılmaz, & Baytas, 2013).

Aurora Kinase Inhibitor

- Research by ロバート ヘンリー,ジェームズ (2006) on an Aurora kinase inhibitor, a derivative of this compound, suggested its potential use in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Anticholinesterase Agents

- A study by Altıntop (2020) synthesized new pyrazoline derivatives, including piperidine derivatives, and evaluated their anticholinesterase effects. This research is important for the treatment of neurodegenerative disorders (Altıntop, 2020).

Antibacterial and Antifungal Activity

- Prakash et al. (2011) synthesized a series of compounds containing the piperidine moiety and evaluated them for in vitro antibacterial and antifungal activity. Some compounds showed significant efficacy against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).

CB1 Receptor Antagonists

- Lan et al. (1999) investigated pyrazole derivatives as potent cannabinoid receptor antagonists. These compounds have therapeutic potential to antagonize harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Synthesis of Crizotinib

- Fussell, Luan, Peach, and Scotney (2012) reported on the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment (Fussell et al., 2012).

Anti-Inflammatory Medications

- Bilavendran, Manikandan, Thangarasu, and Sivakumar (2019) synthesized pyrazolo-pyridine analogs with anti-inflammatory properties, involving evaluations of pro- and anti-inflammatory cytokines and COX-2 inhibition (Bilavendran et al., 2019).

Dopamine D4 Receptor Ligands

- Rowley et al. (1997) explored heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, with potential implications for neurological and psychiatric disorders (Rowley et al., 1997).

Mecanismo De Acción

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . For instance, suprofen, a compound with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Direcciones Futuras

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

4-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-13(17-9-1)12-5-8-16(15-12)10-11-3-6-14-7-4-11/h1-2,5,8-9,11,14H,3-4,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMWRUZIVWQVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

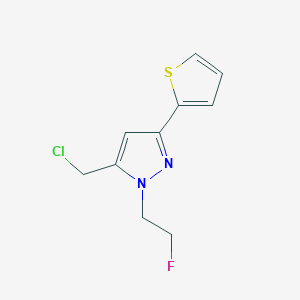

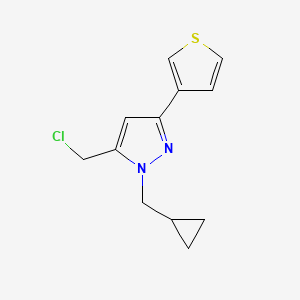

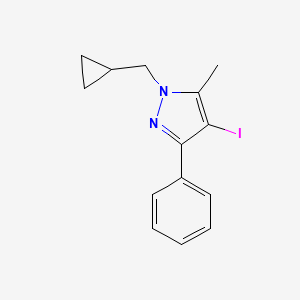

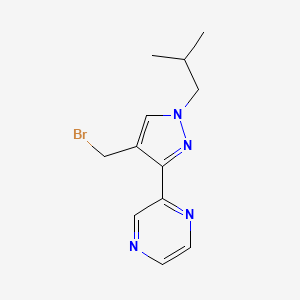

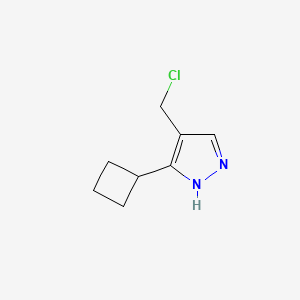

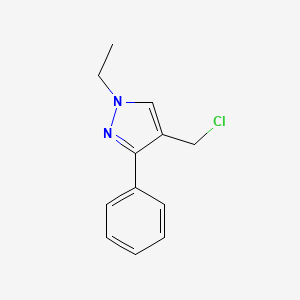

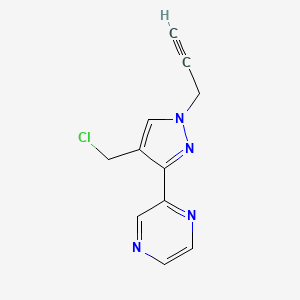

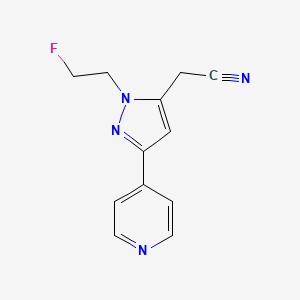

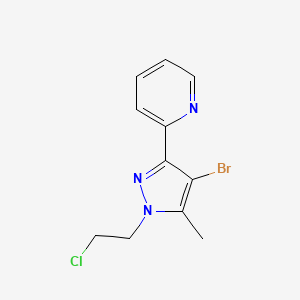

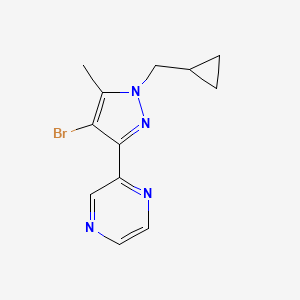

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.